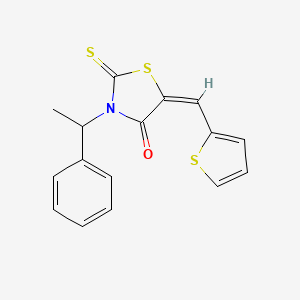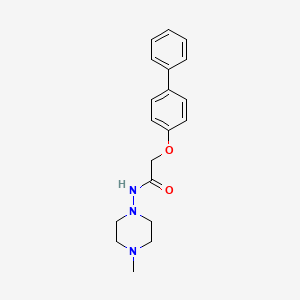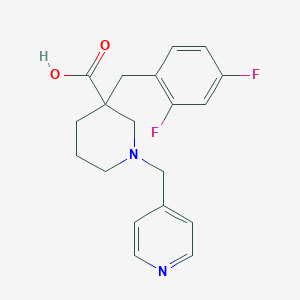
3-(1-phenylethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-phenylethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is also known as Thioflavin T and has been used extensively in the study of protein aggregation and amyloid fibril formation.
作用机制
Thioflavin T binds to β-sheet-rich amyloid fibrils and undergoes a conformational change that results in an increase in fluorescence intensity. The compound has a high affinity for amyloid fibrils and has been used to study the kinetics of fibril formation and the effects of various factors on fibril formation.
Biochemical and Physiological Effects:
Thioflavin T has no known biochemical or physiological effects on cells or tissues. The compound is not toxic and has been used in a variety of in vitro and in vivo studies without adverse effects.
实验室实验的优点和局限性
The advantages of using Thioflavin T in lab experiments include its high sensitivity and specificity for amyloid fibrils, its ease of use, and its low cost. The limitations of using Thioflavin T include its potential interference with other fluorescent probes and its inability to distinguish between different types of amyloid fibrils.
List of
未来方向
1. Development of new fluorescent probes with improved sensitivity and specificity for amyloid fibrils.
2. Study of the effects of Thioflavin T on protein aggregation and amyloid fibril formation in different cell types and tissues.
3. Investigation of the role of Thioflavin T in the diagnosis and treatment of Alzheimer's disease, Parkinson's disease, and prion diseases.
4. Development of new therapies that target amyloid fibrils using Thioflavin T as a tool for drug discovery.
5. Study of the effects of Thioflavin T on the structure and function of amyloid fibrils.
合成方法
The synthesis of 3-(1-phenylethyl)-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 2-thiophenecarboxaldehyde with 3-(1-phenylethyl)thiourea in the presence of acetic acid. The resulting product is a yellow crystalline powder that is soluble in water and ethanol.
科学研究应用
Thioflavin T has been widely used in the study of protein aggregation and amyloid fibril formation. The compound has been used as a fluorescent probe to detect and quantify amyloid fibrils in vitro and in vivo. Thioflavin T has also been used in the study of Alzheimer's disease, Parkinson's disease, and prion diseases.
属性
IUPAC Name |
(5E)-3-(1-phenylethyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NOS3/c1-11(12-6-3-2-4-7-12)17-15(18)14(21-16(17)19)10-13-8-5-9-20-13/h2-11H,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSAIEANMWVDUGX-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5396695.png)
![3-allyl-2-[(3-bromo-4-methoxybenzyl)thio]-6-methyl-4(3H)-pyrimidinone](/img/structure/B5396696.png)
![6,8-dimethyl-9-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5396717.png)
![2-[(4-methoxyphenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5396733.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(2-furylmethyl)amine hydrochloride](/img/structure/B5396737.png)
![ethyl 7-methyl-3-oxo-2-(3-phenyl-2-propen-1-ylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5396739.png)
![4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzamide](/img/structure/B5396750.png)
![N-[2-(methylamino)-2-oxoethyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5396753.png)

![{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B5396763.png)

![4-benzoyl-1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5396775.png)

